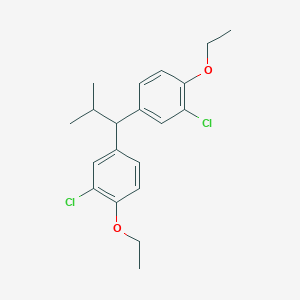
1,1'-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) is an organic compound with a complex structure. It is characterized by the presence of two benzene rings substituted with chlorine and ethoxy groups, connected through a 2-methylpropane bridge. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzene rings substituted with chlorine and ethoxy groups. These intermediates are then linked through a 2-methylpropane bridge under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Industrial production methods may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process .
Chemical Reactions Analysis
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the chlorine or ethoxy groups.
Scientific Research Applications
1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mechanism of Action
The mechanism of action of 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application or biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1,1’-(2-Methylpropane-1,1-diyl)bis(3-chloro-4-ethoxybenzene) include:
1,1’-(3-Methyl-1-propene-1,3-diyl)bis(benzene): This compound has a similar structure but lacks the chlorine and ethoxy substitutions.
1,1’-(1-Methyl-1,3-propanediyl)bis(benzene): Another similar compound with a different bridging group and no chlorine or ethoxy groups.
Properties
CAS No. |
138249-23-7 |
|---|---|
Molecular Formula |
C20H24Cl2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
2-chloro-4-[1-(3-chloro-4-ethoxyphenyl)-2-methylpropyl]-1-ethoxybenzene |
InChI |
InChI=1S/C20H24Cl2O2/c1-5-23-18-9-7-14(11-16(18)21)20(13(3)4)15-8-10-19(24-6-2)17(22)12-15/h7-13,20H,5-6H2,1-4H3 |
InChI Key |
GQKBEGZQRDLBCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC)Cl)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















